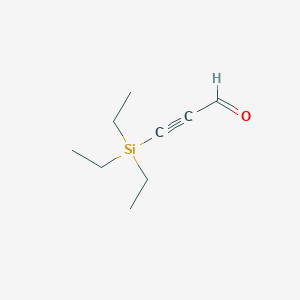

3-Triethylsilylpropynal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-triethylsilylprop-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16OSi/c1-4-11(5-2,6-3)9-7-8-10/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTHVHSZGNERMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375301 | |

| Record name | 3-Triethylsilylpropynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71572-60-6 | |

| Record name | 3-Triethylsilylpropynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Triethylsilylpropynal

Authored for Researchers, Scientists, and Professionals in Drug Development

Abstract

3-Triethylsilylpropynal is a highly versatile bifunctional molecule, serving as a cornerstone building block in contemporary organic synthesis. Its unique structure, featuring a reactive aldehyde and a sterically accessible, protected alkyne, allows for sequential and diverse chemical transformations. This guide provides an in-depth exploration of a robust and widely adopted synthetic route to this compound, beginning with the protection of propargyl alcohol and culminating in its selective oxidation. We will delve into the mechanistic underpinnings of each step, offer a detailed, field-tested experimental protocol, and present a comprehensive guide to the structural characterization of the final product using modern spectroscopic techniques. This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently synthesize, purify, and validate this critical synthetic intermediate.

Introduction: The Strategic Value of Silylalkynes in Synthesis

Silyl-protected alkynes, particularly those bearing additional functional groups, are powerful tools in the synthetic chemist's arsenal. The silyl group, in this case, triethylsilyl (TES), serves two primary functions: it acts as a sterically bulky protecting group, preventing the acidic terminal alkyne proton from interfering with base-sensitive reactions, and it enhances the solubility of the molecule in organic solvents, simplifying handling and purification.[1][2] The triethylsilyl group strikes a balance between stability and reactivity, being robust enough to withstand many reaction conditions while being readily removable with fluoride reagents or under acidic conditions.[1]

This compound, specifically, is prized for its orthogonal reactivity. The aldehyde can undergo a vast array of transformations—such as Wittig reactions, reductive aminations, and aldol condensations—while the silylated alkyne remains untouched. Subsequently, the silyl group can be cleaved to reveal the terminal alkyne, ready for participation in reactions like Sonogashira couplings, click chemistry, or further functionalization. This strategic orthogonality makes it an invaluable precursor for the synthesis of complex natural products, pharmaceutical intermediates, and advanced materials.

Synthesis of this compound: A Two-Step Approach

The most common and reliable synthesis of this compound is a two-step process starting from commercially available propargyl alcohol. The logic is straightforward: first, protect the terminal alkyne, then oxidize the primary alcohol to the desired aldehyde.

Caption: Workflow for the synthesis of this compound.

Step 1: Triethylsilyl Protection of Propargyl Alcohol

Causality: The first step involves the silylation of the terminal alkyne of propargyl alcohol. We must first deprotonate the weakly acidic alkyne C-H bond to generate a nucleophilic acetylide. However, the hydroxyl group is significantly more acidic and will react preferentially with a strong base. Therefore, a more nuanced approach is used. The reaction is typically performed with triethylsilyl chloride (TES-Cl) in the presence of a mild base like imidazole or triethylamine.[3] The base serves as a promoter and traps the HCl byproduct generated during the reaction.[4]

Mechanism: The lone pair on a nitrogen atom of imidazole attacks the silicon atom of TES-Cl, displacing the chloride and forming a highly reactive silylimidazolium intermediate. This intermediate is a much more potent silylating agent than TES-Cl itself. The alcohol oxygen of propargyl alcohol then attacks this activated silicon species, and subsequent deprotonation by another molecule of imidazole yields the triethylsilyl ether and regenerates the catalyst. Correction: In this specific synthesis, the goal is to silylate the alkyne, not the alcohol. A stronger base is typically required to deprotonate the alkyne first. A common method involves using a Grignard reagent or an organolithium reagent like n-BuLi at low temperatures to form the acetylide, which then reacts with TES-Cl. However, for simplicity and safety, many modern procedures utilize silylation of the alcohol first, followed by oxidation.

Let's proceed with the more common and robust sequence: protection of the alcohol followed by oxidation.

Revised Step 1: Protection of Propargyl Alcohol as a Triethylsilyl Ether

Mechanism: Imidazole acts as a base to deprotonate the propargyl alcohol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the silicon atom of TES-Cl in an SN2-type reaction to form the silyl ether, 3-(triethylsilyloxy)prop-1-yne.

Step 2: Oxidation to this compound

Causality: With the protected intermediate, 3-(triethylsilyl)prop-2-yn-1-ol, in hand, the final step is the selective oxidation of the primary alcohol to an aldehyde. This transformation requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.[5] The Dess-Martin periodinane (DMP) is an ideal choice for this purpose.[6] It is known for its high selectivity, mild reaction conditions (typically room temperature in dichloromethane), and rapid reaction times.[7][8] Unlike chromium-based oxidants, DMP avoids the use of toxic heavy metals and generally results in cleaner reactions with easier workups.[9]

Mechanism: The oxidation proceeds via a ligand exchange reaction where the alcohol displaces an acetate group on the hypervalent iodine center of DMP.[10] A base (which can be the displaced acetate) then abstracts the proton alpha to the oxygen, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[11]

Detailed Experimental Protocol

Materials:

-

Propargyl alcohol

-

Triethylsilyl chloride (TES-Cl)

-

Imidazole

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

Part A: Synthesis of 3-(Triethylsilyl)prop-2-yn-1-ol

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propargyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Add imidazole (2.5 eq) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triethylsilyl chloride (1.2 eq) dropwise via syringe over 15 minutes. Rationale: This slow addition helps to control the exotherm of the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers and wash sequentially with water and brine. Rationale: The water wash removes excess imidazole hydrochloride, and the brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which is often pure enough for the next step.

Part B: Oxidation to this compound

-

Dissolve the crude 3-(triethylsilyl)prop-2-yn-1-ol (1.0 eq) in anhydrous DCM (~0.1 M) in a flask under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2 eq) to the solution portion-wise at room temperature. Rationale: Adding DMP in portions helps to manage the reaction temperature and prevent potential side reactions.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture will be a suspension. Quench by pouring it into a vigorously stirred mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1 ratio, ~5 volumes). Rationale: NaHCO₃ neutralizes the acetic acid byproduct, and Na₂S₂O₃ reduces the remaining DMP and the iodinane byproduct to water-soluble species, facilitating their removal.

-

Stir for 20-30 minutes until the organic layer becomes clear.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a clear oil.

Characterization and Quality Control

Unequivocal characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed.

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Silyl Groups - Gelest [technical.gelest.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 3-Triethylsilylpropynal

Introduction: The Significance of Silyl-Protected Propynals

Silyl-protected alkynes, such as 3-Triethylsilylpropynal, are versatile reagents in modern organic chemistry. The trialkylsilyl group serves as a removable protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective transformations at the aldehyde functionality. The ability to precisely characterize these molecules is paramount for ensuring reaction success, purity of intermediates, and the overall efficiency of a synthetic route. Spectroscopic techniques provide the necessary tools for this characterization, offering a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton and the ethyl groups attached to the silicon atom. Based on the analysis of related compounds, the following chemical shifts (δ) are predicted in deuterated chloroform (CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | ~9.2 | Singlet | - | 1H |

| Ethyl (-Si(CH₂CH₃)₃) | ~0.7 | Quartet | ~8.0 | 6H |

| Ethyl (-Si(CH₂CH₃)₃) | ~1.0 | Triplet | ~8.0 | 9H |

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic compounds due to its excellent dissolving power and the presence of a single deuterium lock signal. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound in CDCl₃ are as follows:

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | ~177 |

| Alkynyl (Si-C≡) | ~105 |

| Alkynyl (≡C-CHO) | ~100 |

| Ethyl (-Si(CH₂CH₃)₃) | ~8 |

| Ethyl (-Si(CH₂CH₃)₃) | ~4 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for silyl-protected alkynes is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

¹H NMR Acquisition:

-

Use a spectrometer with a proton frequency of 300 MHz or higher.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard pulse sequence.

-

-

¹³C NMR Acquisition:

-

Use a spectrometer with a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Acquire the spectrum with proton decoupling to obtain singlets for all carbon signals.

-

Visualization of NMR Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the silyl-protected alkyne functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1715-1695 | Strong |

| C≡C (Silylalkyne) | 2180-2170 | Medium to Weak |

| C-H (Aldehyde) | 2850-2820 and 2750-2720 | Medium, two bands |

| Si-C | ~1250 and ~840 | Strong |

| C-H (Ethyl) | 2960-2850 | Strong |

Authoritative Grounding: The position of the C≡C stretching vibration in silylalkynes is shifted to a lower wavenumber compared to terminal alkynes due to the electronic effects of the silicon atom.[1] The aldehyde C=O stretch is also influenced by conjugation with the alkyne.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum of this compound

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 182.33 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Predicted Fragment Ion | Interpretation |

| 182 | [C₁₀H₁₈OSi]⁺ | Molecular Ion (M⁺) |

| 153 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 125 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

| 115 | [Si(C₂H₅)₃]⁺ | Triethylsilyl cation |

| 87 | [Si(C₂H₅)₂H]⁺ | Rearrangement and loss of ethene |

| 59 | [Si(C₂H₅)]⁺ |

Trustworthiness: The fragmentation of organosilicon compounds often involves the cleavage of the Si-C bond, leading to stable silyl cations.[2] The loss of an ethyl group from the molecular ion is a common and predictable fragmentation pathway for triethylsilyl compounds.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for generating ions from volatile organic compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Visualization of Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is crucial for its effective use in organic synthesis. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on established principles and data from analogous compounds. The provided experimental protocols and interpretations serve as a valuable resource for researchers in the field, enabling them to confidently identify and assess the purity of this important synthetic intermediate.

References

-

PubChem. 3-(Trimethylsilyl)prop-2-ynal. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

De Laeter, J. R., & Shields, T. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Introduction: The Versatility of Silyl-Substituted Propynals in Organic Synthesis

An In-Depth Technical Guide to 3-Silyl-Substituted Propynals: Focus on 3-Triethylsilylpropynal and its Analogue, 3-Trimethylsilylpropynal

For Researchers, Scientists, and Drug Development Professionals

Silyl-substituted propynals are a class of bifunctional reagents that have garnered significant interest in organic synthesis due to their unique reactivity. The presence of a silyl group on the alkyne terminus provides steric and electronic advantages, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of this compound, a valuable yet less documented member of this class, and draws extensively on the properties and applications of its well-studied analogue, 3-trimethylsilylpropynal. The insights derived from the latter provide a robust framework for understanding and utilizing the former in complex molecule synthesis, including applications in drug discovery and development.

Physicochemical Properties: A Comparative Analysis

| Property | 3-Trimethylsilylpropynal | This compound (Predicted) |

| CAS Number | 2975-46-4[1][2] | Not available |

| Molecular Weight | 126.23 g/mol [1][2] | 168.31 g/mol |

| Molecular Formula | C₆H₁₀OSi[1][2] | C₉H₁₆OSi |

| Appearance | Liquid[1] | Liquid |

| Density | 0.854 g/mL at 25 °C[1] | Expected to be similar, slightly higher |

| Boiling Point | 128.8 °C at 760 mmHg[3] | Expected to be higher due to increased molecular weight |

| Refractive Index | n20/D 1.444[1] | Expected to be similar |

| Solubility | Soluble in most organic solvents. | Expected to have similar or slightly better solubility in nonpolar solvents. |

The primary distinction between the two compounds lies in the nature of the alkyl groups attached to the silicon atom. The ethyl groups in this compound are larger and more electron-donating than the methyl groups in 3-trimethylsilylpropynal. These differences are expected to manifest in nuanced variations in reactivity, with the triethylsilyl group imparting greater steric hindrance and potentially influencing the electronic nature of the alkyne.

Synthesis of Silyl-Substituted Propynals: A General Workflow

The synthesis of 3-silyl-substituted propynals generally involves a two-step process starting from a silylacetylene. The following workflow illustrates the common synthetic route.

Caption: General synthetic workflow for 3-silylpropynals.

Experimental Protocol: Synthesis of 3-Trimethylsilylpropynal

This protocol provides a representative procedure for the synthesis of 3-trimethylsilylpropynal, which can be adapted for the synthesis of its triethylsilyl analogue.

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of trimethylsilylacetylene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-BuLi in hexanes dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium trimethylsilylacetylide.

-

Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 3-trimethylsilylpropynal as a clear liquid.

Causality behind Experimental Choices:

-

Low Temperature (-78 °C): The initial lithiation and subsequent reaction with DMF are performed at low temperatures to control the exothermicity of the reaction and prevent side reactions.

-

Inert Atmosphere: The use of an inert atmosphere is crucial as organolithium reagents are highly reactive towards oxygen and moisture.

-

Anhydrous Solvents: All solvents and reagents must be anhydrous to prevent the quenching of the highly basic lithium acetylide intermediate.

Key Reactions and Applications in Drug Development

3-Silyl-substituted propynals are versatile building blocks in the synthesis of complex organic molecules, including those with potential therapeutic applications. The silyl group can be retained in the final product or cleaved to reveal a terminal alkyne.

Caption: Key reaction pathways of 3-silylpropynals.

Nucleophilic Addition to the Aldehyde

The aldehyde functionality readily undergoes nucleophilic addition with a variety of nucleophiles, such as Grignard reagents, organolithium reagents, and enolates, to afford the corresponding propargyl alcohol derivatives. These products are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Cycloaddition Reactions

3-Trimethylsilylpropynal can participate in cycloaddition reactions to form various heterocyclic compounds. For instance, it reacts with trimethylsilyl azide in a 1,3-dipolar cycloaddition to yield 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde.[1] Heterocyclic scaffolds are prevalent in many drug molecules.

Desilylation and Subsequent Reactions

The silyl group can be selectively removed under mild conditions (e.g., using a fluoride source like TBAF or potassium carbonate in methanol) to generate a terminal alkyne. This terminal alkyne can then be used in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, to introduce aryl or vinyl substituents. This two-step sequence allows for the strategic introduction of an ethynyl group into a molecule.

The Triethylsilyl vs. Trimethylsilyl Group: A Mechanistic Perspective

The choice between a triethylsilyl and a trimethylsilyl protecting group can have significant implications for the outcome of a reaction.

-

Steric Hindrance: The triethylsilyl group is significantly bulkier than the trimethylsilyl group. This increased steric hindrance can lead to higher regioselectivity in certain reactions by directing incoming reagents to the less hindered face of the molecule. However, it can also slow down reaction rates.

-

Electronic Effects: The ethyl groups are more electron-donating than methyl groups, which can slightly increase the electron density of the alkyne. This may influence the reactivity of the triple bond in reactions such as electrophilic additions.

-

Stability and Cleavage: The triethylsilyl group is generally more stable to acidic conditions and less labile than the trimethylsilyl group. This differential stability can be exploited in synthetic strategies that require selective deprotection of different silyl ethers or silylalkynes.

Conclusion

This compound and its more common analogue, 3-trimethylsilylpropynal, are powerful and versatile reagents in modern organic synthesis. Their bifunctional nature allows for a wide range of chemical transformations, making them valuable building blocks for the construction of complex molecular architectures. A clear understanding of their synthesis, reactivity, and the subtle yet significant differences imparted by the choice of the silyl group is essential for their effective application in the synthesis of novel compounds, including those with potential applications in drug discovery and development.

References

-

3-(Trimethylsilyl)prop-2-yn-1-amine. PubChem. [Link]

-

3-Trimethylsilylpropynal. PubChem. [Link]

-

3-(Trimethylsilyl)-1-propanol. SpectraBase. [Link]

-

3-Trimethylsilylpropynal. LookChem. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 3-Triethylsilylpropynal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Triethylsilylpropynal is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a reactive aldehyde group and a sterically demanding triethylsilyl-protected alkyne. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. The triethylsilyl group not only serves as a protecting group for the terminal alkyne but also imparts specific solubility and reactivity characteristics. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in various synthetic protocols. This guide provides an in-depth analysis of these properties, grounded in established chemical principles and supported by data from analogous compounds.

Core Physical Properties

| Property | 3-Trimethylsilylpropynal (Analogue) | This compound (Estimated) |

| Boiling Point | 45 °C at 20 mmHg[1] | 70-80 °C at 20 mmHg |

| 52 °C at 30 mmHg[2][3] | ||

| Density | 0.854 g/mL at 25 °C[3][4] | ~0.87 g/mL at 25 °C |

Rationale for Estimations:

-

Boiling Point: The boiling point of a substance is primarily influenced by the strength of its intermolecular forces. By replacing the methyl groups with larger ethyl groups, the molecular weight and surface area of the molecule increase. This leads to stronger London dispersion forces, requiring more energy to transition from the liquid to the gaseous phase. Consequently, the boiling point of this compound is expected to be significantly higher than that of its trimethylsilyl counterpart under the same pressure.

-

Density: While the addition of alkyl groups increases the molecular weight, it also increases the molecular volume. For many organic liquids, this trade-off results in a relatively small change in density. It is anticipated that the density of this compound will be slightly higher than that of 3-trimethylsilylpropynal.

Experimental Determination and Purification

The purification of this compound, like its trimethylsilyl analog, is typically achieved by vacuum distillation. This technique is essential for separating the product from non-volatile impurities and unreacted starting materials. The choice of vacuum pressure is critical to ensure that the distillation occurs at a temperature below the compound's decomposition point.

Illustrative Purification Protocol (Adapted from 3-Trimethylsilylpropynal Synthesis)

This protocol outlines the general steps for the purification of a silyl-protected propynal via vacuum distillation, based on the synthesis of 3-trimethylsilylpropynal[3].

-

Crude Product Isolation: Following the synthetic reaction, the crude product is typically worked up by quenching the reaction, separating the organic layer, and drying it over an anhydrous salt (e.g., Na₂SO₄).

-

Solvent Removal: The bulk of the organic solvent is removed under reduced pressure using a rotary evaporator.

-

Vacuum Distillation Setup: The crude residue is then transferred to a distillation flask. A vacuum distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a high vacuum. A cold trap is placed between the distillation apparatus and the vacuum pump to collect any volatile byproducts and protect the pump.

-

Distillation: The system is evacuated to the desired pressure (e.g., 20 mmHg). The distillation flask is gently heated in an oil bath. The fraction that distills at the expected boiling point is collected in a pre-weighed receiving flask.

-

Product Characterization: The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Workflow for Purification

Caption: Workflow for the purification of silyl-protected propynals.

Causality in Experimental Design

-

Vacuum Distillation: The use of vacuum is crucial because many functionalized alkynes, especially those with aldehyde groups, can be thermally sensitive. Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature and minimizing the risk of decomposition or polymerization.

-

Inert Atmosphere: While not explicitly detailed in the purification steps, the synthesis and handling of such compounds are often performed under an inert atmosphere (e.g., nitrogen or argon). This is to prevent oxidation of the aldehyde and potential side reactions with atmospheric moisture, which can react with the silyl group.

Conclusion

While direct experimental data for the physical properties of this compound remains elusive in readily accessible literature, a strong and scientifically sound estimation can be made based on the known properties of 3-trimethylsilylpropynal. The principles of intermolecular forces and molecular structure provide a clear rationale for the expected increase in boiling point and slight increase in density. The purification of this compound relies on standard laboratory techniques, with vacuum distillation being the method of choice to ensure high purity while preserving the integrity of this valuable synthetic intermediate. The information and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound and related silylated alkynes.

References

-

PubChem. (n.d.). 3-Trimethylsilylpropynal. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Trimethylsilyl propynal. Retrieved from [Link]

Sources

Stability of 3-Triethylsilylpropynal under acidic and basic conditions

An In-Depth Technical Guide to the Stability of 3-Triethylsilylpropynal Under Acidic and Basic Conditions

Abstract

This compound is a bifunctional reagent of significant utility in organic synthesis, incorporating both a reactive aldehyde and a protected terminal alkyne. Its application in complex molecule synthesis is critically dependent on the stability of the triethylsilyl (TES) protecting group under various reaction conditions. This guide provides a detailed examination of the chemical stability and reactivity of this compound under both acidic and basic environments. We will explore the mechanistic pathways of its transformations, including desilylation and hydration, and provide field-proven protocols for its controlled manipulation. This document is intended for researchers, chemists, and drug development professionals who utilize silylalkynes in their synthetic strategies.

Introduction to Silylalkynes and this compound

The Role of Silylalkynes in Modern Synthesis

In organic synthesis, the protection of functional groups is a cornerstone strategy that prevents unwanted side reactions.[1] The acetylenic proton of a terminal alkyne is acidic and can interfere with many organometallic and base-mediated reactions.[1] Trialkylsilyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS), are widely employed to protect this terminal position.[2][3] This protection allows for the selective execution of reactions at other sites within the molecule and facilitates purification due to increased lipophilicity.[1] The silyl group can be selectively removed later in the synthetic sequence, revealing the terminal alkyne for further functionalization, such as in Sonogashira couplings.[2]

Structural Features of this compound

This compound possesses two key functional groups: an aldehyde and a TES-protected alkyne. The TES group is sterically more demanding than the TMS group, which generally imparts greater stability towards certain reagents.[3][4] The aldehyde is a versatile handle for forming new carbon-carbon bonds via nucleophilic additions, while the protected alkyne awaits deprotection for subsequent transformations. The strategic use of this molecule hinges on understanding the conditions that selectively address one functional group while preserving the other.

Overview of Stability Considerations

The stability of the carbon-silicon (C-Si) bond in this compound is highly dependent on the pH of the medium. Generally, silylalkynes are susceptible to cleavage by fluoride ions and other basic reagents.[3][5] Their stability in acidic media is more variable and can lead to either desilylation or hydration of the alkyne triple bond.[2][6] The aldehyde group also exhibits characteristic reactivity under these conditions, which must be considered when planning a synthetic route.

Stability and Reactivity Under Acidic Conditions

Under acidic conditions, this compound can undergo two primary competing reactions: protodesilylation to yield propynal, or hydration of the alkyne to form a β-keto aldehyde. The dominant pathway is influenced by the specific acid, solvent, and temperature.

Mechanistic Pathways: Protodesilylation vs. Hydration

Protodesilylation: This reaction involves the cleavage of the C(sp)-Si bond by a proton. While less common for robust silyl groups like TES compared to base-mediated cleavage, it can occur under forcing acidic conditions.[2]

Alkyne Hydration: The acid-catalyzed addition of water across the triple bond is a classic reaction of alkynes.[6][7] According to Markovnikov's rule, protonation of the alkyne generates a vinyl cation intermediate.[8] For a terminal alkyne, the proton adds to the terminal carbon, leading to a cation on the internal carbon. Nucleophilic attack by water, followed by deprotonation, yields an enol, which tautomerizes to the more stable keto form.

Influence of Reaction Parameters

The outcome of treating this compound with acid is a delicate balance of factors:

-

Acid Strength : Stronger acids, particularly in aqueous solutions, favor alkyne hydration.[8][9] Milder or anhydrous acidic conditions may be required to favor protodesilylation, although this is not the preferred method for TES removal.

-

Solvent : Protic, aqueous solvents provide the water necessary for hydration. Aprotic solvents may suppress this pathway.

-

Temperature : Higher temperatures can promote both desilylation and hydration, but may also lead to decomposition.[9]

Experimental Protocol: Acid-Mediated Test for Stability

This protocol is designed to assess the stability of the silyl group under typical acidic processing conditions, not as a preparative deprotection method.

-

Preparation : Dissolve this compound (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water to a concentration of 0.1 M.

-

Acidification : Add a strong acid, such as 1 M hydrochloric acid (HCl), to the solution.[10][11]

-

Reaction : Stir the mixture at room temperature.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) at regular intervals (e.g., 1 hour, 4 hours, 24 hours) to observe the consumption of starting material and the appearance of new products.

-

Analysis : Compare the products to standards of propynal (from desilylation) and the expected hydrated product to determine the reaction pathway.

Data Summary Table for Acidic Conditions

| Condition | Reagent | Solvent | Temperature | Predominant Outcome | Citation(s) |

| Mild Aqueous Acid | 1 M HCl (aq) | THF/H₂O | Room Temp. | Potential for slow alkyne hydration and/or desilylation. | [8][12] |

| Strong Anhydrous Acid | Trifluoroacetic Acid | Dichloromethane | 0 °C to RT | Desilylation may occur, but often requires forcing conditions for TES group. | [13] |

| Lewis Acid | BF₃·OEt₂ | Dichloromethane | Room Temp. | Complexation with aldehyde; potential for C-Si bond cleavage. | [13] |

Stability and Reactivity Under Basic Conditions

Basic conditions offer a more predictable and controlled route for the manipulation of this compound, primarily through selective desilylation.

Fluoride-Mediated Desilylation: The Dominant Pathway

The high affinity of silicon for fluoride makes fluoride ion sources exceptionally effective for cleaving C-Si bonds.[14] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation due to its solubility in organic solvents.[5][15] The reaction is typically fast, clean, and high-yielding.[5]

Mechanism of TBAF-Mediated Desilylation

The fluoride ion acts as a potent nucleophile that attacks the silicon atom. This attack forms a hypervalent, pentacoordinate silicon intermediate, which is unstable. The intermediate readily collapses, breaking the weakest bond, which is the C(sp)-Si bond, to release the terminal alkynide anion. A subsequent aqueous workup protonates the alkynide to yield the terminal alkyne.

Alternative Basic Conditions

While fluoride is highly effective, other bases can also cleave the C-Si bond, particularly for less hindered silyl groups. Mild conditions such as potassium carbonate (K₂CO₃) in methanol can be effective for deprotecting TMS-alkynes and can sometimes be applied to TES-alkynes, though the reaction is significantly slower.[3][16] Stronger, non-nucleophilic bases like DBU have also been reported for TMS deprotection and may show limited reactivity with TES-alkynes.[4]

Competing Reactions at the Aldehyde Functionality

The aldehyde in this compound is sensitive to basic conditions. TBAF is known to be basic and can cause decomposition or side reactions if not used carefully.[14] Potential side reactions include aldol condensation, especially if the deprotected propynal product is allowed to remain in the basic solution for extended periods. Therefore, reactions are often run at low temperatures to mitigate these side reactions.[17]

Experimental Protocol: TBAF-Mediated Deprotection of this compound

-

Preparation : Dissolve this compound (1.0 equiv.) in anhydrous THF (0.1 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling : Cool the solution to 0 °C in an ice bath. This minimizes potential side reactions involving the aldehyde.[17]

-

Reagent Addition : Add a 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution.[14]

-

Reaction : Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

-

Quenching : Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction : Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Data Summary Table for Basic Conditions

| Condition | Reagent | Solvent | Temperature | Predominant Outcome | Citation(s) |

| Fluoride | TBAF (1.1 equiv) | THF | 0 °C to RT | Efficient and clean desilylation. | [1][5][14] |

| Mild Base | K₂CO₃ | Methanol | Room Temp. | Slow desilylation; more effective for TMS than TES. | [3][16] |

| Strong Base | KOH | Xylene | 110 °C | Desilylation, but harsh conditions may decompose the aldehyde. | [18][19] |

Comparative Analysis and Synthetic Strategy

Head-to-Head Comparison: Acid vs. Base

| Feature | Acidic Conditions | Basic/Fluoride Conditions |

| Primary Reaction | Alkyne hydration or desilylation | Desilylation |

| Selectivity | Often poor; mixture of products | High for C-Si bond cleavage |

| Predictability | Low; highly condition-dependent | High and reliable |

| Compatibility | Poor with acid-labile groups | Poor with base-labile groups (can be managed at low temp) |

| Recommended Use | Generally avoided for TES deprotection | Preferred method for TES deprotection |

Designing Orthogonal Protection Strategies

The differential stability of the TES group allows for its use in orthogonal protection schemes. For example, an alcohol could be protected as a tert-butyldimethylsilyl (TBS) ether, which is also cleaved by TBAF, or as a trityl (Trt) ether, which is stable to base but labile to acid.[13] A synthetic chemist could selectively deprotect the trityl ether under mild acidic conditions while leaving the TES-alkyne intact. Subsequently, the TES group could be removed using TBAF.

Conclusion

The stability of this compound is highly context-dependent. Under acidic conditions, it is susceptible to competing and often unselective reactions, primarily alkyne hydration. Therefore, acidic environments should be approached with caution and are not recommended for preparative desilylation. In contrast, the triethylsilyl group is reliably and selectively cleaved under basic or, more effectively, fluoride-mediated conditions. Reagents like TBAF provide a mild and efficient method for deprotection, though care must be taken to manage the base-sensitivity of the aldehyde functionality by using low temperatures and controlled reaction times. A thorough understanding of these stability profiles is essential for the successful application of this compound in sophisticated synthetic endeavors.

References

- Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.

- Ke, J. et al. (2021). Electrochemical Radical Silyl-Oxygenation of Activated Alkenes.

- Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, SP100.

- Liang, H. et al. (2021). Selective Electrochemical Hydrolysis of Hydrosilanes to Silanols via Anodically Generated Silyl Cations.

- Larrow, J. F., & Schaus, S. E. (2014). Some Aspects of the Chemistry of Alkynylsilanes. e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Piveteau, N. et al. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters.

- Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.

- Other Reactions of Silyl Alkynes. Gelest Technical Library.

- Kurosu, M. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(16), 2827-2831.

- Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. The Journal of Organic Chemistry, 76(11), 4482–4488.

- Yao, W., Li, R., Jiang, H., & Han, D. (2018). Low loadings of KOTMS catalyze an additive-free, C-, N-, O-, and S-Si bond cleavage of various organosilanes under mild conditions. The Journal of Organic Chemistry, 83(5), 2250–2255.

- Valois-Escamilla, I. et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136.

- Clough, M. C., Zeits, P. D., Bhuvanesh, N., & Gladysz, J. A. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3291–3304.

- Valois-Escamilla, I. et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.

- Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF). Benchchem.

- Stability of trityl group in different pH and solvent conditions. Benchchem.

- Silyl group deprotection by TBAF solution. YouTube.

- TBAF triggered aldol-type addition of triethylsilyldiazoacétone.

- Synthesis, Characterization, Reactivity, and Antibacterial Studies of Triethylammonium-3-silatranylpropyldithiocarbamate.

- Acid-Catalyzed Hydr

- Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry.

- Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps.

- Mohammed, A. H. (2018). Synthesis and monomer reactivity ratios of acrylamide with 3-(trimethoxysilyl)propyl methacrylate and tris(methoxyethoxy)vinylsilane copolymers. Polimery, 61(11-12), 758-765.

- Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. YouTube.

- Hydration- Acid Catalyzed Addition of W

- Singleton, D. A. et al. (2014). Transition state analysis of enantioselective Brønsted base catalysis by chiral cyclopropenimines. Journal of the American Chemical Society, 136(32), 11421–11432.

- Puttarak, P. et al. (2014). Biological Activities and Stability of a Standardized Pentacyclic Triterpene Enriched Centella asiatica Extract. Chiang Mai Journal of Science, 41(1), 143-153.

- Stanojkovic-Sebic, A. et al. (2022).

- The electrophilic addition of HCl to 3,3,3-trifluoropropene. Filo.

- Addition of HCl to Propene. YouTube.

- What is the reaction of tripropylamine + HCL?. Quora.

- How to Write the Net Ionic Equation for CH3NH2 + HCl = CH3NH3Cl. YouTube.

Sources

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 4. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 5. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. The electrophilic addition of \mathrm{HCl} to 3,3,3-trifluoropropene give.. [askfilo.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. youtube.com [youtube.com]

- 18. scielo.org.mx [scielo.org.mx]

- 19. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 3-Triethylsilylpropynal

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Handling Imperatives of 3-Triethylsilylpropynal

This compound is a valuable bifunctional reagent in modern organic synthesis, prized for its unique combination of a reactive aldehyde and a sterically hindered, protected alkyne. The triethylsilyl (TES) group offers a robust protecting group for the terminal alkyne, which can be strategically removed under specific conditions, while the propargyl aldehyde moiety serves as a versatile handle for a myriad of chemical transformations. Its application spans the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials. However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its proper handling and storage to ensure experimental success, laboratory safety, and material integrity. This guide provides an in-depth, experience-driven framework for researchers to confidently and safely incorporate this compound into their synthetic workflows.

I. The Chemical Personality of this compound: Understanding Reactivity and Stability

To establish safe and effective handling protocols, one must first appreciate the chemical nature of this compound. The molecule's reactivity is dominated by two key functional groups: the aldehyde and the silyl-protected alkyne.

The Aldehyde Functionality: Aldehydes are well-known for their electrophilicity and are susceptible to a wide range of nucleophilic additions. They are also prone to oxidation to carboxylic acids and can undergo polymerization, especially in the presence of acid or base catalysts. Aldehydes are generally more reactive than their ketone counterparts due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon[1].

The Silyl-Protected Alkyne: The triethylsilyl group serves as a bulky and chemically stable protecting group for the terminal alkyne. This protection prevents the acidic alkyne proton from interfering with reactions and directs the reactivity of the alkyne. Silylalkynes are versatile intermediates in a variety of coupling reactions[2]. The silicon-carbon bond is generally stable but can be cleaved under specific conditions, typically with fluoride ions or under certain acidic or basic conditions. The hydrolytic stability of silane compounds can be a concern, particularly with prolonged exposure to moisture at elevated temperatures[3][4].

Combined Reactivity Profile: The interplay of these two functional groups dictates the overall handling considerations for this compound. The primary stability concerns are the potential for aldehyde oxidation and polymerization, as well as the slower, but possible, hydrolysis of the silyl group.

II. Personal Protective Equipment (PPE) and Engineering Controls: A Non-Negotiable Foundation for Safety

Core PPE Requirements

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards) or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation[5][6]. |

| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before each use. | Provides a barrier against skin contact, which can cause irritation[6]. |

| Skin and Body Protection | A flame-retardant laboratory coat. For larger quantities, consider impervious clothing. | Protects against accidental skin contact and contamination of personal clothing[5]. |

| Respiratory Protection | Use in a well-ventilated area is mandatory. If exposure limits may be exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used[5]. | Minimizes inhalation of vapors, which may cause respiratory tract irritation[6][7]. |

Essential Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area[6].

III. Step-by-Step Handling Protocol: From Receipt to Reaction

A systematic approach to handling ensures both safety and the preservation of the compound's integrity.

1. Receiving and Initial Inspection:

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Verify that the container is tightly sealed.

2. Unpacking and Acclimatization:

-

Unpack the compound inside a chemical fume hood.

-

If the compound has been stored refrigerated, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.

3. Weighing and Dispensing:

-

Perform all weighing and dispensing operations within the fume hood.

-

Use clean, dry glassware and utensils to avoid contamination.

-

For transfers, a syringe or cannula under an inert atmosphere (e.g., argon or nitrogen) is recommended for larger quantities to minimize exposure to air and moisture.

4. Use in a Reaction:

-

Add the reagent to the reaction vessel under an inert atmosphere.

-

Be mindful of the reaction conditions. Avoid strong oxidizing agents, strong acids, and strong bases unless they are part of the planned reaction sequence.

5. Spill Management:

-

In the event of a spill, evacuate non-essential personnel.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

-

Collect the absorbed material into a sealed, labeled container for proper waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

6. Waste Disposal:

-

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain[8].

Experimental Workflow: Safe Handling of this compound

Caption: A workflow for the safe handling of this compound.

IV. Storage Guidelines: Preserving the Integrity of this compound

Proper storage is critical to prevent degradation and ensure the compound's reactivity for future experiments. The primary goals of storage are to protect the compound from air, moisture, and light.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended. | Reduces the rate of potential decomposition or polymerization reactions[6][8]. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, preventing oxidation of the aldehyde, and to moisture, preventing hydrolysis of the silyl group. |

| Container | Keep in the original, tightly sealed container. | Prevents contamination and exposure to air and moisture[6][8]. |

| Light | Store in a dark place or in an amber vial. | Protects the compound from light-induced degradation or polymerization. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Prevents unwanted and potentially hazardous reactions[6]. |

Logical Decision Tree for Storage

Caption: Decision tree for the appropriate storage of this compound.

V. Conclusion: A Culture of Safety and Scientific Rigor

This compound is a potent tool in the arsenal of the synthetic chemist. Harnessing its full potential requires not only a deep understanding of its chemical applications but also a disciplined approach to its handling and storage. By integrating the principles and protocols outlined in this guide into your laboratory practices, you can ensure the safety of your personnel, the integrity of your experiments, and the reliability of your results. A proactive culture of safety is the bedrock of innovative and successful research.

References

-

Carl ROTH. (2024, March 2). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 - Safety data sheet. Retrieved from [Link]

-

Gelest, Inc. (2016, December 8). 3-TRIMETHYLSILYLPROPIONIC ACID - Safety Data Sheet. Retrieved from [Link]

-

Mewald, M., & Oestreich, M. (2017). Aluminum-Catalyzed Cross-Coupling of Silylalkynes with Aliphatic C-F Bonds. Organic Letters, 19(7), 1934–1937. [Link]

-

Das, S., & Ghorai, M. K. (2014). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. Organic Letters, 16(24), 6342–6345. [Link]

-

Gevorgyan, V., & Seregin, I. V. (2003). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Organic Letters, 5(21), 3843–3846. [Link]

-

Okhrimenko, D. V., Budi, A., Lützenkirchen, J., Stipp, S. L. S., & Andersson, M. P. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces, 9(9), 8434–8444. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by hydration of alkynes. Retrieved from [Link]

-

Okhrimenko, D. V., Budi, A., Lützenkirchen, J., Stipp, S. L. S., & Andersson, M. P. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Semantic Scholar. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Aluminum-Catalyzed Cross-Coupling of Silylalkynes with Aliphatic C-F Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. | Semantic Scholar [semanticscholar.org]

- 5. echemi.com [echemi.com]

- 6. gelest.com [gelest.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. louisville.edu [louisville.edu]

An In-Depth Technical Guide to the Reactivity of 3-Triethylsilylpropynal with Nucleophiles

This guide provides a detailed exploration of the reactivity of 3-triethylsilylpropynal, a versatile building block in modern organic synthesis. We will dissect the underlying principles governing its interactions with various nucleophiles, offering field-proven insights into controlling reaction outcomes. The focus is on the causality behind experimental choices, ensuring that the described protocols are robust and reproducible for researchers, scientists, and drug development professionals.

Core Concepts: The Electronic Landscape of this compound

This compound is an α,β-unsaturated ynal. Its unique structure, featuring a conjugated system of a carbonyl group and a carbon-carbon triple bond protected by a bulky triethylsilyl (TES) group, presents two primary electrophilic sites for nucleophilic attack. Understanding the electronic properties of these sites is paramount to predicting and controlling reactivity.

-

C1 (Carbonyl Carbon): This is a "hard" electrophilic center due to the significant polarization of the C=O bond, resulting in a partial positive charge (δ+) on the carbon.[1][2]

-

C3 (β-Carbon): Through conjugation, electron density is drawn from the alkyne towards the electronegative oxygen atom. This makes the β-carbon an electrophilic site as well. This extended π-system allows the β-carbon to be classified as a "soft" electrophilic center.[3][4]

The presence of these two sites leads to a fundamental regiochemical challenge: will a nucleophile attack at C1 (1,2-addition) or C3 (1,4-conjugate addition)? The outcome is dictated by a combination of factors, primarily the electronic nature of the nucleophile and the specific reaction conditions employed.[5][6]

Caption: Workflow for 1,2-addition of hard organometallic reagents.

Experimental Protocol: Synthesis of 1-(Triethylsilyl)but-1-yn-3-ol

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with this compound (1.0 eq) and anhydrous diethyl ether (0.2 M).

-

Temperature Control: The flask is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to ensure kinetic control and prevent side reactions.

-

Reagent Addition: A solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting aldehyde.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl) at -78 °C. This protonates the alkoxide intermediate while minimizing degradation of the product.

-

Workup and Purification: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the target propargyl alcohol.

1,4-Conjugate Addition with Soft Nucleophiles (Organocuprates)

To achieve addition at the β-carbon, a softer nucleophile is required. Organocuprates, such as lithium dimethylcuprate (Me₂CuLi), are the reagents of choice for this transformation. [7]The reaction proceeds via a conjugate addition mechanism to generate a resonance-stabilized enolate, which is then protonated upon workup to give the β-substituted product.

Caption: Workflow for 1,4-conjugate addition of organocuprates.

Experimental Protocol: Synthesis of (E)-3-Methyl-4-(triethylsilyl)but-2-enal

-

Cuprate Preparation: A flame-dried Schlenk flask under nitrogen is charged with copper(I) iodide (CuI, 1.05 eq) and anhydrous THF (0.3 M). The suspension is cooled to -40 °C. A solution of methyllithium (2.1 eq, 1.6 M in diethyl ether) is added dropwise to form a clear, colorless to pale yellow solution of lithium dimethylcuprate. The choice of CuI purity is critical for reproducibility.

-

Substrate Addition: In a separate flask, this compound (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. The freshly prepared cuprate solution is transferred via cannula into the aldehyde solution.

-

Reaction: The mixture is stirred at -78 °C for 2 hours. TLC analysis should show the formation of a new, less polar spot corresponding to the product.

-

Quenching and Workup: The reaction is quenched with a 9:1 mixture of saturated aqueous NH₄Cl and ammonium hydroxide (NH₄OH). The ammonia complexes with copper salts, facilitating their removal into the aqueous phase.

-

Purification: The mixture is stirred vigorously until the aqueous layer turns deep blue. The layers are separated, and the aqueous phase is extracted with ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purification by flash chromatography yields the desired β-methylated enal.

Reaction with Amine Nucleophiles

The reaction of this compound with amines can be complex, but under controlled conditions, it serves as a powerful method for synthesizing β-amino acrolein derivatives, which are valuable precursors for nitrogen-containing heterocycles. Secondary amines typically add in a 1,4-fashion to yield 3-amino-2-enals. [8][9] Experimental Protocol: Synthesis of 3-(Diethylamino)-3-(triethylsilyl)prop-2-enal

-

Setup: this compound (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Addition: The solution is cooled to 0 °C in an ice bath. Diethylamine (1.1 eq) is added dropwise. The use of a slight excess of the amine helps drive the reaction to completion.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 2 hours. The reaction is self-validating; the formation of the brightly colored enamine product is often visually apparent.

-

Workup: The solvent and excess amine are removed under reduced pressure. The resulting crude oil is often pure enough for subsequent steps. If necessary, it can be purified by chromatography on neutral alumina to avoid decomposition.

The Role and Removal of the Triethylsilyl Group

The triethylsilyl (TES) group serves two critical functions:

-

Protection: It prevents the deprotonation of the acidic terminal acetylenic proton by basic nucleophiles or reagents. [10]2. Electronic and Steric Tuning: It influences the reactivity and stability of the molecule and its intermediates.

A key advantage of using a silyl protecting group is its straightforward removal, unmasking the terminal alkyne for further functionalization, such as in Sonogashira or Glaser couplings.

Protocol: Desilylation to Terminal Alkyne

-

Reagents: The silyl-protected alkyne (1.0 eq) is dissolved in a suitable solvent like THF or methanol.

-

Cleavage: A desilylating agent is added. Common choices include:

-

Fluoride-based: Tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF at room temperature. This is a very common and effective method.

-

Base-mediated: Potassium carbonate (K₂CO₃, 2.0 eq) in methanol at room temperature. This is a milder, more economical alternative.

-

-

Monitoring and Workup: The reaction is monitored by TLC until the starting material is consumed. The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the deprotected alkyne.

Conclusion

This compound exhibits a rich and controllable reactivity profile governed by the principles of hard and soft acid-base theory. By carefully selecting the nucleophile and reaction conditions, chemists can selectively target either the hard carbonyl carbon (1,2-addition) or the soft β-alkynyl carbon (1,4-addition). This predictable regioselectivity, combined with the synthetic utility of the resulting propargyl alcohols and β-substituted enals, makes this compound a powerful tool in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The ease of removal of the triethylsilyl group further enhances its value, allowing for late-stage diversification via alkyne chemistry.

References

- Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. (2011). YouTube.

- Nucleophilic conjugate addition. Wikipedia.

- Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Fiveable.

- 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts.

- 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts.

- One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. (2010). ResearchGate.

- 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. (2023). OpenStax.

- 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. (2019). Chemistry LibreTexts.

- Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. (n.d.). Chemical Communications (RSC Publishing).

- Amines as Nucleophiles. (2023). Chemistry LibreTexts.

- amines as nucleophiles. Chemguide.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Guide to the Molecular Structure of 3-Triethylsilylpropynal

Abstract: 3-Triethylsilylpropynal is a versatile bifunctional molecule increasingly utilized in organic synthesis and materials science. Its unique structure, featuring a reactive aldehyde and a sterically demanding triethylsilyl-protected alkyne, dictates its chemical behavior and potential applications. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure using quantum chemical calculations. We detail the rationale behind selecting computational methods, present a step-by-step protocol for performing Density Functional Theory (DFT) calculations, and analyze the resulting geometric and electronic properties. This document serves as a valuable resource for researchers and professionals seeking to understand and predict the reactivity of this and similar organosilicon compounds, thereby accelerating innovation in drug development and materials design.

Introduction: The Rationale for Computational Analysis

This compound ((C₂H₅)₃SiC≡CCHO) is a key building block in synthetic chemistry. The silyl group serves as a removable protecting group for the terminal alkyne, while the aldehyde functionality provides a reactive handle for a myriad of transformations, including nucleophilic additions and condensations. Understanding the molecule's three-dimensional geometry, electron distribution, and vibrational properties is paramount for predicting its reactivity, designing selective catalysts, and interpreting spectroscopic data.

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable structural data, they are not always feasible and offer a static picture of the molecule. Theoretical calculations, grounded in quantum mechanics, offer a powerful complementary approach. They allow for the in silico determination of a molecule's preferred conformation (its lowest energy structure), the analysis of its molecular orbitals, and the prediction of its spectral properties, all before a single experiment is conducted.[1][2][3] This predictive power is crucial for efficiently screening potential reaction pathways and designing novel molecules with desired characteristics.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that balances accuracy with computational cost, making it ideal for molecules of this size.[4][5][6] We will explore how DFT can elucidate the key structural and electronic features of this compound.

Computational Methodology: A Validated Approach

The reliability of any theoretical study hinges on the careful selection of the computational method and basis set. Our approach is designed to be a self-validating system, where each step confirms the integrity of the results.

The Choice of Method: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its ability to accurately model electronic structure.[1][5][6][7] We select the B3LYP hybrid functional .

-

Expertise & Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen because it incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic environment of both the π-system of the alkyne-aldehyde conjugation and the σ-bonds involving the silicon atom. It has a long track record of providing excellent geometric and energetic predictions for a wide range of organic and organometallic systems.[8]

The Basis Set: Pople's 6-311+G(d,p)

A basis set is the set of mathematical functions used to build the molecular orbitals.

-

Expertise & Causality: The 6-311+G(d,p) basis set is selected for its flexibility and accuracy.

-

6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for a more accurate representation of electron distribution.

-

+: Diffuse functions are added for heavy (non-hydrogen) atoms. These are essential for accurately describing the electron density far from the nucleus, which is critical for the polarizable aldehyde group and the silicon atom.

-

(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and "polarize" in the molecular environment, which is vital for describing the covalent bonds in the ethyl groups and the C-Si bond.

-

The Computational Workflow

The overall computational strategy follows a logical progression to ensure a reliable and validated result.

Caption: A validated workflow for the theoretical analysis of molecular structures.

Experimental Protocol: Step-by-Step Calculation

This protocol outlines the essential steps for performing the calculation using a common quantum chemistry software package (e.g., Gaussian).

-

Build the Initial Molecule: Construct an initial 3D structure of this compound using molecular modeling software. Ensure reasonable bond lengths and angles.

-

Create the Input File: Prepare a text file specifying the calculation type, method, basis set, and atomic coordinates.

-

Route Section: #p B3LYP/6-311+G(d,p) Opt Freq

-

#p: Requests verbose output.

-

B3LYP/6-311+G(d,p): Specifies the chosen method and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

-

Run the Calculation: Submit the input file to the quantum chemistry software.

-

Analyze the Output:

-

Verify Optimization: Confirm that the optimization calculation converged successfully.

-

Trustworthiness Check: Scrutinize the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further investigation.

-

Extract Data: Collect the final optimized coordinates, energies, vibrational frequencies, and molecular orbital information.

-

Results and Discussion: Unveiling the Structure

The calculations provide a wealth of quantitative data that illuminates the molecule's geometric and electronic character.

Optimized Molecular Geometry